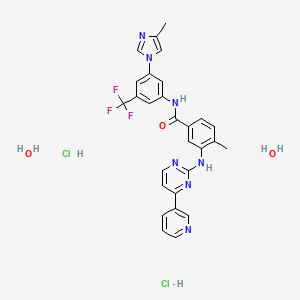

Nilotinib dihydrochloride dihydrate

Description

Significance of Tyrosine Kinase Inhibitors in Modern Molecular Research

Tyrosine kinases are a family of enzymes crucial for mediating signal transduction pathways that govern cell proliferation, differentiation, migration, metabolism, and programmed cell death. medsci.orgresearchgate.net In normal cells, their activity is tightly controlled. However, genetic mutations, overexpression, or autocrine and paracrine stimulation can lead to their constitutive activation, a hallmark of many cancers. researchgate.net This discovery positioned tyrosine kinases as prime targets for the development of selective inhibitors, ushering in an era of targeted cancer therapy. termedia.plnih.gov

The success of tyrosine kinase inhibitors (TKIs) in the research setting and beyond stems from their ability to specifically block the activity of these oncogenic kinases. termedia.pl This targeted approach offers a more precise and often less toxic alternative to conventional chemotherapies. aacrjournals.org In molecular research, TKIs are invaluable tools for dissecting the complex signaling networks that drive cancer. They allow researchers to probe the function of specific kinases, identify downstream signaling molecules, and understand the mechanisms of drug resistance. nih.govmdpi.com The development of TKIs like imatinib (B729) and subsequently nilotinib (B1678881) has not only revolutionized the treatment of certain leukemias but has also provided a powerful paradigm for the development of targeted therapies for a wide range of other cancers. termedia.plaacrjournals.org

Evolution of Nilotinib as a Second-Generation Tyrosine Kinase Inhibitor in Preclinical Models

The development of nilotinib was driven by the need to overcome resistance to imatinib, the first-generation TKI used to treat CML. nih.govscispace.com While imatinib was a groundbreaking therapy, a significant number of patients developed resistance, often due to point mutations in the BCR-ABL kinase domain. dovepress.comashpublications.org

Nilotinib, formerly known as AMN107, was rationally designed based on the crystal structure of the imatinib-Abl complex to have a higher binding affinity and potency against BCR-ABL. nih.govnih.gov Preclinical studies demonstrated that nilotinib is 20- to 50-fold more potent than imatinib in inhibiting the proliferation of imatinib-sensitive CML cell lines. ashpublications.orgcase.edu More importantly, it showed significant activity against 32 out of 33 imatinib-resistant BCR-ABL mutant cell lines. ashpublications.orgpharmgkb.org The only significant mutation that confers resistance to nilotinib is the T315I "gatekeeper" mutation. aacrjournals.orgmdpi.com

Preclinical in vivo models further validated the efficacy of nilotinib. In murine models of CML, nilotinib demonstrated the ability to reduce tumor size. medkoo.com Studies using syngeneic mice bearing tumors with different KIT mutations, another target of nilotinib, showed that nilotinib effectively inhibited the growth of tumors with the V560G-KIT mutation but not the D816V-KIT mutation. aacrjournals.orgnih.gov These preclinical evaluations were instrumental in establishing the therapeutic potential of nilotinib and paving the way for its successful clinical development. dovepress.comashpublications.org

Structural Basis for the Development of Nilotinib Dihydrochloride (B599025) Dihydrate

Nilotinib is a phenylaminopyrimidine derivative that, like imatinib, binds to the inactive conformation of the ABL kinase domain, preventing its switch to the active state and thereby blocking downstream signaling. smpdb.capharmgkb.org The key to nilotinib's increased potency lies in its optimized interaction with the ATP-binding site of the BCR-ABL protein. nih.gov

The development of the dihydrochloride dihydrate salt form of nilotinib was a critical step in its pharmaceutical formulation. The physicochemical properties of a drug substance, such as its solubility and stability, are profoundly influenced by its solid-state form. humanjournals.com Nilotinib hydrochloride is classified as a BCS Class IV compound, having low to moderate aqueous solubility and low permeability. humanjournals.comeuropa.eu The solubility of nilotinib hydrochloride monohydrate is highly pH-dependent, decreasing significantly as the pH increases above 4.5. europa.euchemicalbook.com

The dihydrochloride dihydrate form of nilotinib exhibits specific crystalline properties. google.comgoogle.com Different polymorphic forms and hydrates of nilotinib hydrochloride have been identified, including monohydrate and dihydrate forms. humanjournals.comeuropa.eu The dihydrate form is characterized by a specific X-ray powder diffraction (XRPD) pattern. google.comgoogle.com The selection and control of a specific crystalline form, such as the dihydrochloride dihydrate, are crucial for ensuring consistent product quality and bioavailability. humanjournals.com

Physicochemical Properties of Nilotinib Dihydrochloride Dihydrate

| Property | Value |

| IUPAC Name | 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;hydrochloride nih.gov |

| Molecular Formula | C28H27ClF3N7O3 nih.gov |

| Molecular Weight | 602.0 g/mol nih.gov |

| Appearance | White to slightly yellowish or slightly greenish-yellowish powder europa.euchemicalbook.com |

| Solubility | Sparingly soluble in ethanol (B145695) and methanol. Aqueous solubility is pH-dependent, being practically insoluble in buffer solutions with a pH of 4.5 and higher. europa.euchemicalbook.com |

| pKa | pKa1 = 2.1, pKa2 ≈ 5.4 (for nilotinib hydrochloride monohydrate) europa.eu |

In Vitro Inhibitory Activity of Nilotinib

| Kinase Target | IC50 (nM) |

| BCR-ABL | 20 - 60 pharmgkb.org |

| PDGFR | 69 pharmgkb.org |

| c-KIT | 210 pharmgkb.org |

| CSF-1R | 125 - 250 pharmgkb.org |

| DDR1 | 3.7 pharmgkb.org |

Nilotinib Activity Against Imatinib-Resistant BCR-ABL Mutations

| Mutation Status | Nilotinib Activity |

| Imatinib-Sensitive | Highly potent (20-50 fold more than imatinib) ashpublications.orgcase.edu |

| Imatinib-Resistant (most mutations) | Active against 32 of 33 tested mutations ashpublications.orgpharmgkb.org |

| T315I Mutation | Ineffective aacrjournals.orgmdpi.com |

| Y253H, E255K/V, F359C/V | Less sensitive case.edunih.gov |

Properties

CAS No. |

1277165-20-4 |

|---|---|

Molecular Formula |

C28H28Cl2F3N7O3 |

Molecular Weight |

638.5 g/mol |

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;dihydrochloride |

InChI |

InChI=1S/C28H22F3N7O.2ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);2*1H;2*1H2 |

InChI Key |

UWLYJIFMRDCBAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl.Cl |

Origin of Product |

United States |

Molecular Pharmacology of Nilotinib Dihydrochloride Dihydrate

Mechanism of Action as a Tyrosine Kinase Inhibitor

Nilotinib (B1678881) functions as a potent and selective inhibitor of specific tyrosine kinases, which are enzymes that play a crucial role in intracellular signaling. nih.govnih.gov Its primary mode of action involves competing with adenosine (B11128) triphosphate (ATP) for the binding site on the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that leads to cell growth and division. drugbank.comtandfonline.com

Allosteric Inhibition of BCR-ABL Kinase Activity

Nilotinib was rationally designed to bind to the inactive conformation of the ABL kinase domain. nih.govchemicalbook.com This binding stabilizes the "DFG-out" conformation, where the activation loop of the kinase is positioned in a way that blocks the substrate-binding site and prevents catalysis. nih.govtandfonline.com This mode of inhibition is considered allosteric because nilotinib does not directly compete with the substrate but rather alters the enzyme's conformation to an inactive state. By maintaining the inactive conformation, nilotinib effectively halts the constitutive kinase activity of the BCR-ABL fusion protein, a hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML). nih.govchemicalbook.com

Binding Affinity and Conformation Stabilization of the Abl Kinase Domain

Nilotinib exhibits a high binding affinity for the ABL kinase domain, which is significantly greater than that of the first-generation inhibitor, imatinib (B729). drugbank.comtandfonline.com This enhanced affinity is attributed to specific molecular interactions. Nilotinib forms four hydrogen bonds with the Abl kinase domain at key residues: the pyridyl-N with the backbone-NH of Met318, the aniline-NH with the side chain hydroxyl of Thr315, the amido-NH with the side chain carboxylate of Glu286, and the amido-C=O with Asp381. tandfonline.comwikipedia.org These interactions, along with lipophilic interactions, contribute to the tight binding and stabilization of the inactive ABL kinase conformation. wikipedia.orgresearchgate.net This strong binding allows nilotinib to be effective against many imatinib-resistant BCR-ABL mutations. ncats.io

Kinase Target Specificity and Off-Target Modulation

Primary Kinase Targets (e.g., BCR-ABL, KIT, PDGFR)

The primary targets of nilotinib are the BCR-ABL fusion protein, the mast/stem cell growth factor receptor (KIT), and the platelet-derived growth factor receptor (PDGFR). drugbank.comaacrjournals.org Its inhibitory activity against BCR-ABL is the basis for its use in CML. drugbank.com Nilotinib also potently inhibits the kinase activity of KIT and PDGFR, which are implicated in various other malignancies. nih.govaacrjournals.org The IC50 values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, demonstrate its potency against these targets. For instance, nilotinib inhibits the autophosphorylation of BCR-ABL at concentrations of 20-60 nM, PDGFR at 69 nM, and c-Kit at 210 nM. ncats.io

Secondary Kinase Targets and Their Functional Implications (e.g., LCK, EPHA3, EPHA8, DDR1, DDR2, PDGFRB, MAPK11, ZAK)

Beyond its primary targets, nilotinib has been shown to inhibit a range of other kinases, albeit generally at higher concentrations. These secondary targets include Discoidin Domain Receptors (DDR1 and DDR2), which nilotinib inhibits with high potency. nih.govtandfonline.comresearchgate.net Other identified secondary targets include LCK (Lymphocyte-specific protein tyrosine kinase), EPHA3 and EPHA8 (Ephrin type-A receptors 3 and 8), PDGFRB (Platelet-derived growth factor receptor beta), MAPK11 (Mitogen-activated protein kinase 11 or p38β), and ZAK (Sterile alpha and TIR motif containing 1). nih.gov The inhibition of these off-target kinases can have various functional implications, some of which may contribute to the therapeutic profile of the drug, while others could be associated with adverse effects. For example, the inhibition of DDR1 and DDR2 may play a role in its anti-fibrotic and anti-inflammatory properties. tandfonline.comresearchgate.net

Comparative Analysis of Kinase Inhibition Profiles

When compared to other tyrosine kinase inhibitors, nilotinib exhibits a distinct kinase inhibition profile. It is significantly more potent than imatinib in inhibiting BCR-ABL kinase activity, by approximately 30-fold. tandfonline.com While both imatinib and nilotinib target BCR-ABL, KIT, and PDGFR, nilotinib generally shows greater specificity for BCR-ABL. aacrjournals.orgaacrjournals.org In contrast, dasatinib, another second-generation TKI, has a broader range of targets, including the SRC family of kinases, which are not significantly inhibited by nilotinib. aacrjournals.orgaacrjournals.org Bosutinib also has a different profile, with low activity against c-KIT and PDGFR. aacrjournals.org This differential selectivity among TKIs is a key factor in their clinical application and in managing resistance.

Interactive Data Table: Kinase Inhibition Profile of Nilotinib

| Kinase Target | IC50 (nM) | Reference |

| BCR-ABL | 19 - 60 | ncats.iostemcell.com |

| PDGFRα | 69 | ncats.io |

| KIT | 210 | ncats.io |

| DDR1 | - | chemicalbook.comnih.gov |

| DDR2 | - | nih.gov |

| CSF-1R | - | chemicalbook.comstemcell.com |

| LCK | - | nih.gov |

| EPHA3 | - | - |

| EPHA8 | - | - |

| PDGFRB | - | nih.gov |

| MAPK11 (p38β) | - | nih.gov |

| ZAK | - | nih.gov |

Note: IC50 values can vary depending on the specific assay conditions. A hyphen (-) indicates that a specific IC50 value was not provided in the referenced sources, although inhibitory activity was noted.

Time-Dependent Inhibition Kinetics in Enzymatic Assays

Nilotinib's interaction with metabolic enzymes can, in some cases, be time-dependent, a phenomenon where the inhibitory effect increases with the duration of pre-incubation with the enzyme. While nilotinib is recognized as an ATP-competitive inhibitor of its primary target, Abl kinase, it binds to an inactive conformation of the kinase. This binding mechanism results in time-dependent inhibition of Abl kinase in enzymatic assays. nih.gov

However, studies on its effects on cytochrome P450 (CYP) enzymes have yielded varied results regarding time-dependent inhibition. Several in vitro experiments using human liver microsomes indicated that nilotinib did not exhibit time-dependent inhibition for several key CYP isoforms, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. hres.caeuropa.eu Conversely, a separate investigation focusing on CYP3A activity in human liver microsomes did identify time-dependent inhibition by nilotinib, determining specific kinetic parameters for the inactivation process (Table 1). nih.gov Time-dependent inhibition, which can be mechanism-based, involves the inhibitor binding to the enzyme's active site and subsequently forming a stable complex that inactivates the enzyme. mdpi.com The differing findings highlight the complexity of nilotinib's enzymatic interactions, which can be influenced by specific experimental conditions and assay systems.

Table 1: Time-Dependent Inhibition of CYP3A by Nilotinib

| Parameter | Value | Source |

| KI (µM) | 7.93 | nih.gov |

| kinact (min-1) | 0.038 | nih.gov |

KI: Concentration of the inhibitor that gives half-maximal rate of inactivation; kinact: Maximum rate of inactivation.

Enzyme and Transporter Interaction Profiles

Competitive Inhibition of Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C8, CYP2C9, CYP2D6)

Nilotinib has been consistently identified as a competitive inhibitor of several major cytochrome P450 (CYP) isoforms responsible for drug metabolism. nih.govnih.govdrugbank.comnortherncanceralliance.nhs.uk In vitro studies have demonstrated its inhibitory potential against CYP3A4, CYP2C8, CYP2C9, and CYP2D6. clinicaltrials.govfda.govresearchgate.netfda.gov This competitive inhibition means nilotinib vies with other substrates for the active site of these enzymes, potentially increasing the plasma concentrations of co-administered drugs that are metabolized by them. fda.gov

The inhibitory potency of nilotinib varies across the different CYP isoforms. It has been shown to be a particularly potent inhibitor of CYP2C9, with a reported inhibition constant (Ki) value of 0.13 µM. hres.cafda.gov.phnovartis.com It also demonstrates strong, preferential inhibition of CYP2C8-mediated reactions. nih.gov The inhibition constants for CYP3A4 and CYP2C8 are also in the sub-micromolar to low micromolar range, indicating a clinically relevant potential for drug-drug interactions. europa.eunih.gov For instance, co-administration of nilotinib with midazolam, a sensitive CYP3A4 substrate, resulted in a 2.6-fold increase in midazolam exposure in CML patients. fda.gov.phnovartis.com

Table 2: In Vitro Inhibition of Cytochrome P450 Isoforms by Nilotinib

| CYP Isoform | Inhibition Type | IC50 (µM) | Ki (µM) | Source |

| CYP3A4 | Competitive | - | 0.448 | europa.eu |

| CYP2C8 | Competitive | 0.4 - 7.5 | 0.10 - 0.90 | nih.gov |

| - | 0.236 | europa.eu | ||

| CYP2C9 | Competitive | - | 0.13 | hres.cafda.gov.phnovartis.com |

| - | 0.132 | europa.eu | ||

| CYP2D6 | Competitive | - | 1.46 | europa.eu |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.

Modulation of UGT1A1 Activity

Nilotinib is a potent inhibitor of uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1), the primary enzyme responsible for the glucuronidation of bilirubin (B190676). nih.govresearchgate.netnih.gov This inhibition is a key factor in the hyperbilirubinemia sometimes observed in patients treated with nilotinib. nih.govresearchgate.net The risk of this side effect is significantly increased in individuals with genetic polymorphisms in the UGT1A1 gene promoter, such as the (TA)7/(TA)7 genotype (Gilbert's syndrome), which leads to reduced enzyme activity. nih.govresearchgate.net The combination of genetically lower UGT1A1 function and enzymatic inhibition by nilotinib creates a pronounced effect on bilirubin clearance. nih.gov

In vitro kinetic studies have characterized the nature of this inhibition, though the specific mechanism appears to depend on the substrate used in the assay. researchgate.net When using 4-methylumbelliferone (B1674119) as the substrate, nilotinib demonstrated competitive inhibition of UGT1A1 with a Ki value of 0.17 µM. researchgate.netresearchgate.net However, when estradiol-3-O-glucuronidation was the probe reaction, the inhibition followed a non-competitive model, with Ki values of 0.14 µM for recombinant UGT1A1 and 0.53 µM in human liver microsomes. researchgate.net Similarly, inhibition of SN-38 glucuronidation by UGT1A1 was found to be noncompetitive. researchgate.net These findings suggest that nilotinib's interaction with UGT1A1 is complex and may involve different binding mechanisms depending on the substrate.

Table 3: In Vitro Inhibition of UGT1A1 by Nilotinib

| Enzyme Source | Probe Substrate | Inhibition Mechanism | Ki (µM) | Source |

| Recombinant UGT1A1 | 4-Methylumbelliferone | Competitive | 0.17 | researchgate.net |

| Recombinant UGT1A1 | Estradiol | Non-competitive | 0.14 | researchgate.net |

| Human Liver Microsomes | Estradiol | Non-competitive | 0.53 | researchgate.net |

| Recombinant UGT1A1 | SN-38 | Non-competitive | 0.079 | researchgate.net |

| Human Liver Microsomes | SN-38 | Non-competitive | 0.286 | researchgate.net |

Ki: Inhibition constant.

Interaction with ABC Transporters (e.g., ABCB1, ABCG2)

Nilotinib interacts significantly with ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein or P-gp) and ABCG2 (Breast Cancer Resistance Protein or BCRP), which are crucial in drug efflux and multidrug resistance. pharmgkb.orgnih.gov Research indicates that nilotinib is a high-affinity substrate for ABCG2, and overexpression of this transporter can lead to effective resistance against the compound in cancer cells. nih.govnih.govfrontiersin.org

The interaction with ABCB1 is more complex. While some studies show that nilotinib interacts with ABCB1, this transporter appears to confer only slight resistance, if any, compared to ABCG2. nih.govnih.gov The role of ABCB1 in nilotinib transport has been described as controversial in some reports. frontiersin.org

Interestingly, at higher concentrations, nilotinib transitions from being a substrate to an inhibitor of these transporters. nih.govnih.gov It has been shown to inhibit the ATPase activity of both ABCB1 and ABCG2 and can reverse multidrug resistance mediated by these transporters by blocking their efflux function. nih.govfrontiersin.orgnih.gov Kinetic analysis has demonstrated that nilotinib is a potent competitive inhibitor of ABCG2-mediated transport, with a Ki value of 0.69 µM. nih.gov This dual role as both a substrate and an inhibitor suggests that nilotinib's own distribution and its effect on other drugs can be concentration-dependent. researchgate.net

Table 4: Interaction Profile of Nilotinib with ABC Transporters

| Transporter | Interaction Type | Key Finding | Source |

| ABCB1 (P-gp) | Substrate/Inhibitor | Interaction is observed, but its role in conferring resistance is less significant than ABCG2's. nih.gov Can inhibit ABCB1-mediated efflux at higher concentrations. nih.gov | nih.govnih.gov |

| ABCG2 (BCRP) | High-Affinity Substrate/Inhibitor | A primary transporter for nilotinib efflux, mediating resistance. nih.govnih.gov Potent competitive inhibitor of transport (Ki = 0.69 µM). nih.gov | nih.govnih.govnih.gov |

Ki: Inhibition constant.

Role of OATP1B1 and OATP1B3 in Compound Transport

The hepatic uptake of nilotinib is mediated by carrier-mediated processes involving the organic anion-transporting polypeptides OATP1B1 and OATP1B3. nih.gov These transporters, located on the basolateral membrane of hepatocytes, facilitate the entry of nilotinib into the liver, which is a critical step for its subsequent metabolism. nih.govnih.gov Studies using transfected cell lines have confirmed that both OATP1B1 and OATP1B3 are responsible for the hepatocellular accumulation of nilotinib. nih.gov

Table 5: Kinetic and Inhibitory Parameters of Nilotinib with OATP Transporters

| Transporter | Parameter | Value | Interaction Type | Source |

| OATP1B1 | Transport Efficiency (Vmax/Km) | 0.68 mL/mg protein/min | Substrate | nih.gov |

| Inhibition | Potent, noncompetitive | Inhibitor | nih.gov | |

| OATP1B3 | Transport | Mediates hepatocellular uptake | Substrate | nih.gov |

| Inhibition | Potent inhibitor | Inhibitor | nih.gov |

Vmax: Maximum transport velocity; Km: Michaelis-Menten constant (substrate concentration at half Vmax).

Preclinical Pharmacokinetics and Pharmacodynamics of Nilotinib Dihydrochloride Dihydrate

Absorption and Systemic Exposure in Animal Models

The absorption and systemic exposure of nilotinib (B1678881) have been evaluated across various animal species following oral administration.

Comparative Analysis of Absorption Characteristics Across Species (e.g., Rodents, Monkeys, Dogs)

Oral administration of nilotinib results in rapid absorption, with the time to reach maximum plasma concentration (Tmax) generally occurring between 0.5 and 4 hours in mice, rats, rabbits, and monkeys. fda.gov However, significant inter-species variability in pharmacokinetic parameters and oral bioavailability has been observed. wright.edunih.gov For instance, the elimination half-life of nilotinib is considerably shorter in mice and guinea pigs (1–3 hours) compared to larger species like prairie dogs and monkeys. wright.edunih.govresearchgate.net

In C57BL/6 mice, an oral dose resulted in a terminal half-life of 2.94 hours, with the maximum plasma concentration achieved within 30 minutes. nih.gov In contrast, Cynomolgus monkeys exhibited an oral terminal half-life of 5.16 hours, with a mean Tmax of 1.67 hours. wright.edunih.gov Prairie dogs showed an even longer terminal half-life of 7.57 hours after an oral dose. nih.gov Systemic exposure to nilotinib has been shown to increase with the dose. This increase is generally proportional in rats but less than proportional in dogs and monkeys. fda.gov Evidence of plasma accumulation has been observed after repeated dosing in monkeys. europa.eu

| Species | Tmax (hours) | Terminal Half-Life (oral, hours) | Reference |

|---|---|---|---|

| Mice (C57BL/6) | 0.5 | 2.94 | nih.gov |

| Rats | 0.5 - 4 | N/A | fda.gov |

| Guinea Pigs | N/A | 2.1 | wright.edunih.gov |

| Prairie Dogs | 7.2 | 7.57 | nih.gov |

| Monkeys (Cynomolgus) | 1.67 | 5.16 | wright.edunih.gov |

Preclinical Bioavailability Assessment and Modulating Factors

The oral bioavailability of nilotinib is moderate, ranging from 17% to 44% across the tested preclinical species. nih.govresearchgate.net In C57BL/6 mice, the oral bioavailability was reported to be 50%, while in Cynomolgus monkeys, it was estimated at 13%. wright.edunih.gov In rats, the bioavailability is approximately 30%. cancercareontario.ca

Several factors can modulate the bioavailability of nilotinib. The presence of food can increase its absorption. europa.eu The formulation of the oral dose also plays a significant role. For example, studies in rats have shown that surfactant-based formulations, particularly those with highly digestible, medium-chain surfactants, can significantly enhance the absolute bioavailability of nilotinib. acs.org Conversely, in patients who have undergone a total gastrectomy, the bioavailability of nilotinib is reduced by 48%. cancercareontario.ca

Distribution and Tissue Compartmentation

Once absorbed, nilotinib distributes into various tissues.

Volume of Distribution Across Preclinical Species

The steady-state volume of distribution (Vss) of nilotinib varies across species, ranging from 0.55 to 3.9 L/kg. nih.govresearchgate.net In guinea pigs, nilotinib shows extensive tissue distribution with a volume of distribution (Vz) of 37.64 L/kg. wright.edu

| Species | Volume of Distribution (Vss, L/kg) | Reference |

|---|---|---|

| Rodents, Monkeys, Dogs (Range) | 0.55 - 3.9 | nih.govresearchgate.net |

| Guinea Pigs (Vz) | 37.64 | wright.edu |

Plasma Protein Binding Characteristics in Animal Models

Nilotinib is highly bound to plasma proteins in all tested species, with binding exceeding 97.5%. nih.govresearchgate.net The average plasma protein binding is 97.4% in mice, 99.1% in rats, 98.2% in dogs, and 99.0% in monkeys. europa.eu The primary binding protein in human plasma is α1-acid glycoprotein, to which nilotinib binds at a rate of 99.1%. europa.eu It also binds to human serum albumin. europa.eu The fraction of nilotinib that is unbound in plasma (fup) ranges from 0.009 to 0.026 across preclinical species and humans. wright.edunih.gov The blood-to-plasma concentration ratios are less than one in mice (0.84), rats (0.79), dogs (0.83), and monkeys (0.81). europa.eu

| Species | Plasma Protein Binding (%) | Reference |

|---|---|---|

| Mouse | 97.4 | europa.eu |

| Rat | 99.1 | europa.eu |

| Dog | 98.2 | europa.eu |

| Monkey | 99.0 | europa.eu |

Blood-Brain Barrier Penetration in Neurodegenerative Disease Models

Studies in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, have demonstrated that nilotinib can cross the blood-brain barrier. mdpi.comresearchgate.netnih.gov Although early assessments suggested minimal penetration cancercareontario.ca, more recent research indicates that low doses of nilotinib can enter the brain. researchgate.net In mouse models, nilotinib has been shown to peak in the brain 4 hours after intraperitoneal injection and is cleared by 8 hours. tandfonline.com This penetration allows the drug to exert its effects within the central nervous system, including promoting the clearance of neurotoxic proteins like amyloid-beta and tau. mdpi.comresearchgate.net

Metabolism and Excretion Pathways in Preclinical Systems

The metabolic fate and elimination of nilotinib have been characterized in various preclinical models, providing insights into its biotransformation and clearance mechanisms.

Identification of Primary Metabolic Pathways (Oxidation and Hydroxylation)

In preclinical investigations, the primary metabolic pathways for nilotinib have been identified as oxidation and hydroxylation. umn.eduncats.iohres.canovartis.com These biotransformation processes are primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme in the liver. fda.govpharmgkb.orgnih.gov Studies in healthy subjects have confirmed that these oxidative and hydroxylation reactions are the main routes of nilotinib metabolism. ncats.iohres.canovartis.comogyei.gov.hu In vitro experiments using human liver microsomes further support the central role of CYP3A4 in the oxidative clearance of nilotinib. hres.ca

The biotransformation of nilotinib also involves other minor pathways such as the oxidative cleavage of the imidazole (B134444) ring, amide bond hydrolysis, and glucuronic acid conjugation. fda.gov The metabolic profiles were found to be most similar between rats, monkeys, and humans, while dogs exhibited a less comparable pattern. fda.gov

Characterization of Metabolites and Their Pharmacological Contribution

In preclinical studies involving rats, dogs, and monkeys, several common metabolites were identified, including P20, P36, P36.5, P41.6, P42.1, P47, and P50. fda.gov Notably, one of the major metabolites in humans, P36.5, which accounts for approximately 7% of the parent drug's area under the curve (AUC), was also detected in the plasma of monkeys but not in other preclinical species. fda.gov

Elimination Routes (e.g., Fecal Elimination of Parent Compound)

The primary route of elimination for nilotinib and its metabolites is through the feces. hres.capharmgkb.org Following a single oral dose of radiolabeled nilotinib in healthy subjects, over 90% of the administered dose was excreted within seven days, predominantly in the feces. hres.canovartis.com The parent compound, unchanged nilotinib, accounted for 69% of the excreted dose. hres.canovartis.com This indicates that a significant portion of the drug is eliminated without undergoing metabolism. The apparent elimination half-life, estimated from multiple-dose pharmacokinetics with daily dosing, is approximately 17 hours. novartis.comogyei.gov.hu

Preclinical Pharmacodynamic Endpoints

The pharmacodynamic effects of nilotinib have been extensively studied in preclinical models, demonstrating its potent inhibitory activity against key cellular targets.

In Vitro Cellular Proliferation Inhibition

Nilotinib has demonstrated potent antiproliferative effects in a variety of cancer cell lines. It is a powerful inhibitor of the BCR-ABL tyrosine kinase, which is a key driver in Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). europa.eu In preclinical studies, nilotinib was found to be approximately 30-fold more potent than imatinib (B729) in inhibiting the proliferation of BCR-ABL-dependent CML cell lines. nih.gov

The inhibitory concentration 50 (IC50) values for nilotinib in inhibiting the proliferation of various cell lines are summarized in the table below:

| Cell Line/Target | IC50 (nM) | Reference |

| Ba/F3 cells (PDGF-Rα-dependent) | 2.5-11 | europa.eu |

| Ba/F3 cells (PDGF-Rβ-dependent) | 53 | europa.eu |

| BCR-ABL mutants (various) | 20-800 | europa.eu |

| GIST cells (c-Kit autophosphorylation) | 210 | europa.eu |

| EOL-1 cells (FIP1L1-PDGFRα) | 0.54 | nih.gov |

| Ba/F3 cells (FIP1L1-PDGFRα) | <25 | nih.gov |

| Ba/F3 cells (wild-type KIT) | 35 | nih.gov |

| K562, KU812F, 32D, Ba/F3 (native BCR-ABL) | 20-60 | europa.eu |

Nilotinib has also shown efficacy against imatinib-resistant mutations. It inhibited the proliferation of 32 out of 33 imatinib-resistant cell lines with BCR-ABL mutations. nih.gov Furthermore, in preclinical models of gastrointestinal stromal tumors (GIST), nilotinib demonstrated significant antitumor efficacy against both GIST xenograft lines and imatinib-resistant GIST cell lines. plos.org In papillary thyroid cancer (PTC) cell lines, nilotinib effectively inhibited cell growth. nih.gov

Modulation of Protein Phosphorylation in Cell Lines

Nilotinib exerts its therapeutic effects by inhibiting the phosphorylation of key signaling proteins involved in cell growth and survival. A primary target of nilotinib is the BCR-ABL oncoprotein. europa.eu Nilotinib binds with high affinity to the ATP-binding site of the ABL kinase domain, effectively inhibiting its autophosphorylation. pharmgkb.orgeuropa.eu This inhibition of BCR-ABL phosphorylation has been demonstrated in various cell lines, including those derived from human Ph+ CML patients and transfected murine hematopoietic cells, with IC50 values ranging from 20 to 60 nM. europa.eu

Beyond BCR-ABL, nilotinib also modulates the phosphorylation of other important kinases. It inhibits the tyrosine kinase activity of the platelet-derived growth factor receptor (PDGF-R) with an IC50 of 69 nM. europa.eu In gastrointestinal stromal tumor (GIST) cells, nilotinib potently reduced the autophosphorylation of mutant c-Kit with a mean IC50 of 210 nM. europa.eu

Furthermore, in tamoxifen-resistant breast cancer cell lines, treatment with nilotinib led to a decrease in the levels of both total and S118-phosphorylated estrogen receptor α (ERα). spandidos-publications.com In papillary thyroid cancer cells, nilotinib treatment repressed the phosphorylation of the PI3K/Akt/mTOR pathway. nih.gov

Tumor Growth Inhibition in Murine Xenograft Models

Preclinical studies utilizing murine xenograft models have been instrumental in demonstrating the in vivo antitumor activity of nilotinib. These studies span a range of hematological malignancies and solid tumors, providing key insights into the compound's therapeutic potential.

Chronic Myeloid Leukemia (CML) and Hematologic Malignancies

In murine models of Chronic Myeloid Leukemia (CML), nilotinib administered as a single agent has been shown to reduce tumor burden and prolong survival. europa.euogyei.gov.hu Studies using athymic nude mice injected with 32D tumor cells engineered to express the native BCR-ABL oncoprotein demonstrated a dose-dependent reduction in disease burden. europa.eu In these models, tumor stasis was observed at specific dose levels. europa.eu

Further research has been conducted in xenograft models of other hematologic malignancies. In a model of human Chronic Eosinophilic Leukemia (CEL) using the FIP1L1/PDGFRA-positive EOL-1 cell line, nilotinib was found to be as effective as imatinib. plos.org Treatment resulted in complete remissions, evidenced by reduced total tumor volumes and a significant decrease in leukemic cells in peripheral blood and other tissues. plos.org

| Model | Cell Line/Tumor Type | Key Findings | Reference |

|---|---|---|---|

| Murine CML Model | BCR-ABL expressing cells | Reduced tumor burden and prolonged survival as a single agent. | europa.euogyei.gov.huaksci.com |

| Athymic Nude Mice | 32D cells with native BCR-ABL | Dose-dependent reduction in disease burden; tumor stasis observed. | europa.eu |

| Human CEL Xenograft | EOL-1 | Induced complete remissions; reduced total tumor volume and leukemic cell count in blood and tissues. | plos.org |

Solid Tumors

Nilotinib has also demonstrated efficacy in various solid tumor xenograft models. In a medulloblastoma (MB) model using patient-derived xenografts (MB-PDX), treatment with nilotinib resulted in a significant reduction in tumor volume compared to vehicle-treated controls. plos.org This inhibition of tumor growth was accompanied by a suppression of Gli-1 mRNA, a marker for Hedgehog pathway activity. plos.org

The compound's activity has also been evaluated in gastrointestinal stromal tumor (GIST) xenograft models, where it has shown significant anti-tumor efficacy, including in imatinib-resistant lines. researchgate.net Furthermore, in a metastatic colorectal cancer model, nilotinib treatment strongly inhibited the formation of liver metastases. embopress.org

| Model | Cell Line/Tumor Type | Key Findings | Reference |

|---|---|---|---|

| Medulloblastoma Xenograft | MB-PDX | Significant reduction in tumor volume; suppressed Gli-1 mRNA expression. | plos.org |

| Pediatric High-Grade Glioma Xenograft | SJ-G2 | Significantly longer survival; smaller excised tumors. | nih.gov |

| GIST Xenograft | Imatinib-refractory GIST cell lines | Demonstrated significant anti-tumor efficacy. | researchgate.net |

| Metastatic Colorectal Cancer | CRC cells | Strongly inhibited liver metastasis formation. | embopress.org |

Potentiation of Other Anticancer Agents

Research has also explored nilotinib's role in overcoming multidrug resistance. In murine xenograft models involving transporters like ABCB1, ABCG2, and ABCC10, nilotinib was found to potentiate the antitumor response of other chemotherapeutic agents. nih.govnih.gov Specifically, it enhanced the efficacy of paclitaxel (B517696) in ABCB1- and ABCC10-xenograft models and doxorubicin (B1662922) in an ABCG2-xenograft model. nih.govnih.gov This synergistic effect was achieved without apparent toxicity. nih.gov In the ABCB1-overexpressing KB-C2 xenograft model, the combination of nilotinib and paclitaxel led to a significant reduction in tumor volume compared to paclitaxel alone. nih.gov It was also noted that nilotinib increased the concentration of paclitaxel within the tumors. nih.gov

| Model | Key Findings | Reference |

|---|---|---|

| ABCB1- and ABCC10-Xenografts | Enhanced the antitumor response of paclitaxel. | nih.govnih.gov |

| ABCG2-Xenograft | Enhanced the antitumor response of doxorubicin. | nih.govnih.gov |

| KB-C2 (ABCB1-overexpressing) | Combination with paclitaxel significantly reduced tumor volume; increased intratumoral paclitaxel concentration. | nih.gov |

Cellular and Molecular Mechanisms of Nilotinib Action Beyond Kinase Inhibition

Modulation of Cellular Signaling Pathways

Nilotinib (B1678881) has been shown to modulate several critical intracellular signaling pathways that govern cell fate, proliferation, and survival. These effects are observed across different cell types and are distinct from its well-established kinase inhibition profile.

Research indicates that nilotinib can significantly interfere with the normal progression of the cell cycle. nih.gov Studies in human melanoma cells have demonstrated that nilotinib impedes the transition from the G1 to the S phase of the cell cycle. nih.govmdpi.com This G1/S phase arrest is achieved through the downregulation of key cell cycle-associated proteins. nih.govresearchgate.net In chronic myeloid leukemia (CML) cells, treatment with nilotinib for 12 months resulted in the under-expression of 26 genes that encode proteins involved in the cell cycle. nih.govresearchgate.net

The mechanism behind this cell cycle arrest involves the retinoblastoma protein (RB)-E2F transcription factor complex. nih.gov Nilotinib has been shown to reduce the phosphorylation of RB. nih.govresearchgate.net Hypophosphorylated RB remains bound to the E2F transcription factor, inhibiting its activity. nih.gov This inhibition, in turn, suppresses the expression of E2F target genes that are essential for DNA replication and cell cycle progression. nih.govresearchgate.net

Table 1: Effects of Nilotinib on Cell Cycle Regulatory Proteins and Genes

| Target Protein/Gene | Effect of Nilotinib | Cellular Consequence |

|---|---|---|

| Cyclin E | Downregulation | Inhibition of G1/S transition nih.govresearchgate.net |

| Cyclin A | Downregulation | Inhibition of G1/S transition nih.govresearchgate.net |

| CDK2 | Downregulation | Inhibition of G1/S transition nih.govresearchgate.net |

| RB Phosphorylation | Reduction | Inhibition of E2F transcriptional activity nih.govresearchgate.net |

| E2F Target Genes (e.g., CCNA2, CCNE1, POLA1, TK-1) | Marked Suppression | Blockade of G1-to-S transition nih.govresearchgate.net |

Nilotinib has demonstrated the ability to interfere with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. nih.govplos.org In CD34+/lin- cells from patients with chronic myeloid leukemia, a 12-month course of nilotinib treatment led to the significant downregulation of several key genes within this pathway. nih.govresearchgate.netplos.org The JAK-STAT pathway is crucial for transferring signals from cell-membrane receptors to the nucleus, playing a major role in cell proliferation, differentiation, and survival. plos.org

The observed downregulation of these genes following nilotinib therapy suggests an interference with the signaling cascades that promote the survival and proliferation of leukemic stem cells. nih.govplos.org

Table 2: Nilotinib's Effect on JAK-STAT Pathway Gene Expression

| Gene Component | Effect of Nilotinib Treatment |

|---|---|

| JAK2 | Downregulation nih.govresearchgate.netplos.org |

| IL7 | Downregulation nih.govresearchgate.netplos.org |

| STAM | Downregulation nih.govresearchgate.netplos.org |

| PIK3CA | Downregulation nih.govresearchgate.netplos.org |

| PTPN11 | Downregulation nih.govresearchgate.netplos.org |

| RAF1 | Downregulation nih.govresearchgate.netplos.org |

The impact of nilotinib on the AKT1 (also known as protein kinase B) signaling pathway is complex. The PI3K/AKT pathway is a critical downstream effector of many tyrosine kinases and plays a central role in mediating cell survival by inhibiting pro-apoptotic proteins. researchgate.net While some studies suggest that nilotinib's inhibition of upstream kinases would logically lead to decreased AKT signaling, other contexts reveal a more nuanced interaction. For instance, in BV2 microglial cells, nilotinib has been observed to decrease the LPS-induced phosphorylation of AKT, indicating an inhibitory effect on its activation in an inflammatory context. nih.gov The precise nature of nilotinib's interaction with the AKT1 pathway may be cell-type and context-dependent, requiring further investigation to fully elucidate whether it consistently leads to activation or inhibition.

Nilotinib's interaction with the RAS/RAF/MAPK signaling cascade is not one of simple inhibition. nih.gov In certain cellular contexts, particularly in drug-resistant chronic myeloid leukemia (CML) cells where RAS activity persists, nilotinib can paradoxically activate this survival pathway. researchgate.netnih.gov This occurs because nilotinib, while a potent BCR-ABL inhibitor, possesses weak off-target activity against RAF kinases (BRAF and CRAF). researchgate.netnih.gov

In the presence of active RAS, this weak binding to RAF induces the formation of RAF dimers, leading to the paradoxical activation of the downstream kinases MEK and ERK (MAPK1/ERK2 and MAPK3/ERK1). researchgate.netnih.gov This unexpected activation can create a dependency on the pathway for survival, a phenomenon that has been explored for potential therapeutic synergies. nih.gov The RAS/RAF/MEK/ERK pathway is a central signaling cascade that controls fundamental cellular processes, including proliferation and differentiation. nih.govaging-us.com

Nilotinib's influence on the activation of STAT family members is generally inhibitory and occurs as a downstream consequence of its primary kinase-inhibiting activity. For example, the KIT receptor tyrosine kinase, a known target of nilotinib, promotes the phosphorylation and activation of STAT1, STAT3, STAT5A, and STAT5B when it is activated. drugbank.com By inhibiting KIT, nilotinib indirectly suppresses the activation of these STAT proteins. drugbank.com

Furthermore, direct effects on STAT expression have been observed. In K562 leukemia cells, nilotinib treatment leads to the significant downregulation of both STAT5A and STAT5B at the mRNA and protein levels. researchgate.netegetipdergisi.com.tr STAT5 proteins are critical for Bcr-Abl-mediated anti-apoptotic responses and the survival of leukemic cells. egetipdergisi.com.tr The activation of STAT3 is also recognized as an important factor for the survival of CML cells and their protection against nilotinib within the bone marrow microenvironment. nih.gov Therefore, nilotinib's ability to modulate STAT signaling is a key aspect of its mechanism of action.

Table 3: Nilotinib's Influence on STAT Family Members

| STAT Member | Influence of Nilotinib |

|---|---|

| STAT1 | Indirectly inhibits activation via upstream kinase inhibition drugbank.com |

| STAT3 | Indirectly inhibits activation via upstream kinase inhibition drugbank.com |

| STAT5A | Downregulates mRNA and protein expression; indirectly inhibits activation drugbank.comresearchgate.netegetipdergisi.com.tr |

| STAT5B | Downregulates mRNA and protein expression; indirectly inhibits activation drugbank.comresearchgate.netegetipdergisi.com.tr |

Induction of Autophagic Protein Clearance Mechanisms

A significant mechanism of nilotinib action beyond kinase inhibition is its ability to induce autophagy, a cellular process for degrading and recycling cellular components, including misfolded or aggregated proteins. nih.govnih.gov This function is particularly relevant in the context of neurodegenerative diseases characterized by protein accumulation.

Nilotinib has been shown to boost the autophagic machinery, enhancing the clearance of pathological proteins. nih.govnih.gov In studies related to Alzheimer's disease models, nilotinib treatment increased the levels of endogenous parkin, an E3 ubiquitin ligase, and its ubiquitination. nih.govnih.gov This leads to an enhanced interaction between parkin and Beclin-1, a key autophagy-regulating protein, which facilitates the clearance of amyloid-β. nih.govnih.gov Similarly, in models of Parkinson's disease, nilotinib promotes the autophagic degradation of α-synuclein. oup.com

The drug appears to restore autophagy flux, the complete process of autophagy from vesicle formation to lysosomal fusion and degradation. tandfonline.com By facilitating the deposition of toxic proteins into lysosomes for breakdown, nilotinib helps to clear the cellular debris that can lead to neuronal dysfunction and death. nih.govoup.com This induction of autophagic clearance represents a promising therapeutic strategy for proteinopathies. nih.govmdpi.com

Promotion of Parkin Activation and Stability

Nilotinib has been shown to enhance the function of Parkin, an E3 ubiquitin ligase crucial for protein degradation. The tyrosine kinase Abl is known to inhibit the E3 ligase activity of Parkin. alzdiscovery.orgalzdiscovery.org As a tyrosine kinase inhibitor, nilotinib can counter this inhibition, thereby promoting Parkin's activation and stability. alzdiscovery.orgalzdiscovery.org

| Experimental Model | Nilotinib Treatment Details | Key Finding on Parkin | Reference |

|---|---|---|---|

| Wild Type C57BL/6 Mice | 10mg/kg, I.P. injection for 3 weeks | Increased brain Parkin levels by 80% and enhanced Parkin ubiquitination. | nih.gov |

| Tg-APP Mice (Alzheimer's Model) | Daily i.p. injection for 3 weeks | Decreased insoluble Parkin levels and shifted toward more soluble ubiquitinated Parkin. | alzdiscovery.orgnih.gov |

| TgA53T Mice (Parkinson's Model) | 10 mg/kg, early stage treatment | Increased autophagic flux, suggesting enhanced Parkin-mediated clearance. | alzdiscovery.org |

Facilitation of Parkin Interaction with Beclin-1

A crucial aspect of Nilotinib's mechanism is its ability to enhance the interaction between Parkin and Beclin-1, a key protein in the autophagy process. nih.govnih.govmdpi.com In neurodegenerative disease models, this interaction is often impaired. nih.govplos.org Research has shown that treatment with nilotinib can reverse this deficit, strengthening the Parkin-Beclin-1 complex. nih.govplos.org

This enhanced interaction is a direct consequence of increased Parkin ubiquitination and stability. nih.govplos.org The functional Parkin-Beclin-1 complex is critical for mediating the clearance of pathological protein aggregates, such as β-amyloid and α-Synuclein, through the autophagy pathway. nih.govnih.govplos.org In animal models of Alzheimer's disease, nilotinib administration not only increased the interaction between Parkin and Beclin-1 but also resulted in the deposition of amyloid protein into lysosomes for degradation, leading to improved cognitive performance. nih.govmdpi.com Similarly, in a Parkinson's disease model, nilotinib reversed the loss of Parkin-Beclin-1 interaction, promoting the autophagic clearance of α-Synuclein and supporting the survival of dopaminergic neurons. plos.org

Impact on Inflammatory Responses

Nilotinib demonstrates significant anti-inflammatory properties by targeting key signaling pathways and cellular responses involved in inflammation.

Inhibition of p38αMAPK-MK2/MK3 Signaling Axis

A primary anti-inflammatory mechanism of nilotinib is the direct inhibition of the p38α mitogen-activated protein kinase (MAPK) signaling pathway. nih.govbiorxiv.orgacs.org Unlike the structurally similar drug imatinib (B729), nilotinib binds to p38α and inhibits the p38α-MK2/MK3 signaling axis. nih.govbiorxiv.org Thermal proteome profiling has confirmed that nilotinib treatment stabilizes both p38α and its downstream target MAPK-activated protein kinase 3 (MK3), indicating direct binding. researchgate.net

This binding prevents the phosphorylation and subsequent activation of p38α and MK2 in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchgate.net The inhibition of this axis is a critical off-target effect of nilotinib that contributes to its anti-inflammatory profile, as this pathway is central to the production of pro-inflammatory cytokines. nih.govacs.org Studies in THP-1 monocytic cells showed that nilotinib's effect was comparable to that of a specific p38 inhibitor, losmapimod. researchgate.net

Suppression of Pro-inflammatory Cytokine Expression

By inhibiting the p38 MAPK pathway, nilotinib effectively suppresses the expression and secretion of several key pro-inflammatory cytokines. nih.govacs.orgbiorxiv.org In various cell models, including human monocytes and microglial cells, nilotinib treatment has been shown to significantly reduce the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) following stimulation with inflammatory agents like LPS or E. coli. nih.govnih.govbiorxiv.org

The inhibitory effect of nilotinib on cytokine production has been observed with an IC50 of approximately 400-500 nM. biorxiv.orgbiorxiv.org In addition to the cytokines mentioned, nilotinib has also been found to inhibit the production of other inflammatory mediators, including IFN-γ, MIP-1b, MCP-1, and RANTES in T-cells. researchgate.net This broad suppression of inflammatory signaling molecules underscores its potential to modulate inflammatory conditions. biorxiv.org

| Cytokine/Chemokine | Cell Type/Model | Effect of Nilotinib | Reference |

|---|---|---|---|

| TNF-α | THP-1 Monocytes, Primary Monocytes, AML Cells | Significantly reduced expression and secretion. | nih.govacs.orgbiorxiv.org |

| IL-6 | THP-1 Monocytes, AML Cells, Murine Macrophages | Significantly reduced expression and secretion. | acs.orgbiorxiv.orgbiorxiv.org |

| IL-1β | THP-1 Monocytes, AML Cells | Significantly reduced expression and secretion. | acs.orgbiorxiv.org |

| IFN-γ, MIP-1b, MCP-1, RANTES | Human CD4+CD25- T cells | Inhibited production at 25 μM concentration. | researchgate.net |

Reduction of Cell Adhesion and Innate Immunity Markers in Monocytes

Nilotinib's anti-inflammatory action extends to inhibiting monocyte activation and their adhesion to endothelial cells, a critical early step in atherosclerosis. researchgate.netnih.gov In stimulated human THP-1 monocytes, nilotinib treatment suppressed the surface expression of several key cell adhesion and innate immunity markers. nih.govresearchgate.net

Quantitative proteomics and flow cytometry have revealed that nilotinib downregulates proteins involved in cell adhesion, migration, and the inflammatory response. researchgate.net This leads to a functional reduction in the ability of monocytes to adhere to surfaces. researchgate.net This effect is mediated, at least in part, through the inhibition of the p38 MAPK pathway, which controls the expression of these markers. acs.org

| Marker | Protein Name | Function | Effect of Nilotinib | Reference |

|---|---|---|---|---|

| CD11c | Integrin alpha X | Adhesion, Phagocytosis | Suppressed expression. | researchgate.net |

| CD14 | Monocyte differentiation antigen CD14 | LPS Co-receptor | Suppressed expression. | researchgate.net |

| CD49a | Integrin alpha-1 | Adhesion to collagen | Suppressed expression. | researchgate.net |

| CD54 | Intercellular Adhesion Molecule 1 (ICAM-1) | Cell-cell adhesion | Suppressed expression. | researchgate.net |

| CCR1 | C-C chemokine receptor type 1 | Chemokine-mediated migration | Reduced expression. | nih.gov |

Effects on Retinoid Metabolism and Xenobiotic Oxidation

Nilotinib interacts with pathways responsible for the metabolism of both endogenous compounds, like retinoids, and foreign substances (xenobiotics). It is known to be a substrate and inhibitor of several cytochrome P450 (CYP) enzymes, which are central to the oxidative metabolism of a vast number of drugs and other xenobiotics. drugbank.com Specifically, nilotinib can decrease the metabolism of compounds broken down by these enzymes, potentially increasing their concentration and effects. drugbank.com

Furthermore, nilotinib has been shown to interact with the metabolism of retinoids, such as Tretinoin (B1684217) (all-trans retinoic acid). drugbank.comdrugbank.com The metabolism of retinoids is partly handled by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, which is also involved in the metabolism of many xenobiotics. researchgate.net The expression of these UGT enzymes can be regulated by xenobiotic nuclear receptors like CAR and PXR. researchgate.net By interacting with these metabolic pathways, nilotinib has the potential to alter the homeostasis of retinoids and the clearance of other drugs and xenobiotics. drugbank.comresearchgate.net For example, combining nilotinib with tretinoin can increase the risk or severity of adverse effects, indicating a metabolic interaction. drugbank.com

Mechanisms of Resistance to Nilotinib Dihydrochloride Dihydrate

On-Target Resistance Mechanisms

On-target resistance mechanisms directly involve the BCR-ABL protein, the primary molecular target of nilotinib (B1678881). These mechanisms either prevent the drug from effectively binding to the kinase or increase the amount of the target protein, thereby overcoming the inhibitory effect of the drug.

BCR-ABL Kinase Mutations

Point mutations within the BCR-ABL kinase domain are the most common cause of acquired resistance to nilotinib. nih.gov These mutations can alter the conformation of the ATP-binding pocket, reducing the affinity of nilotinib and rendering it less effective. While nilotinib is active against many imatinib-resistant mutations, certain specific mutations confer a high degree of resistance. ncats.iotandfonline.comncats.io

Key mutations associated with nilotinib resistance include:

T315I: This "gatekeeper" mutation is a major mechanism of resistance to both imatinib (B729) and nilotinib. ashpublications.orgpnas.org The substitution of threonine with a bulkier isoleucine residue at this position sterically hinders the binding of nilotinib to the ABL kinase domain. openaccessjournals.com The T315I mutation is frequently detected in patients who have failed treatment with second-line TKIs. pnas.org

Y253H: This mutation in the P-loop of the kinase domain is associated with reduced sensitivity to nilotinib. ashpublications.orgmjpath.org.my Patients with this mutation often show a less favorable response to nilotinib therapy. ashpublications.org

E255K/V: Also located in the P-loop, these mutations are linked to intermediate or high-level resistance to nilotinib. ashpublications.orgopenaccessjournals.commjpath.org.my Clinical data indicates that patients harboring these mutations have poorer outcomes when treated with nilotinib. ashpublications.org

F359V/C: Mutations at this position in the catalytic domain can also confer resistance to nilotinib. ashpublications.orgnih.gov Patients with these mutations have been shown to have a reduced likelihood of achieving a complete cytogenetic response. ashpublications.org

E459K: This mutation has also been identified in patients who have developed resistance to nilotinib. openaccessjournals.commjpath.org.my

The presence of these mutations can be detected through molecular testing and often necessitates a change in treatment strategy. haematologica.org

Table 1: Key BCR-ABL Kinase Mutations Associated with Nilotinib Resistance

| Mutation | Location in Kinase Domain | Level of Resistance | Clinical Significance |

| T315I | Gatekeeper Region | High | Resistant to imatinib, dasatinib, and nilotinib. ashpublications.orgpnas.org |

| Y253H | P-loop | Intermediate to High | Associated with poor response to nilotinib. ashpublications.org |

| E255K/V | P-loop | Intermediate to High | Linked to reduced efficacy and poorer outcomes. ashpublications.orgopenaccessjournals.com |

| F359V/C | Catalytic Domain | Variable | Can lead to treatment failure. ashpublications.orgnih.gov |

| E459K | - | Variable | Observed in nilotinib-resistant patients. openaccessjournals.commjpath.org.my |

Gene Amplification of BCR-ABL Transcript

Another on-target mechanism of resistance is the amplification of the BCR-ABL gene. nih.govtandfonline.com This leads to an overexpression of the BCR-ABL protein, the target of nilotinib. nih.govaacrjournals.org The increased quantity of the kinase can overwhelm the inhibitory capacity of the drug at standard doses, leading to treatment failure. tandfonline.com Studies have shown that nilotinib-resistant cell lines can exhibit significantly higher levels of BCR-ABL expression compared to their sensitive counterparts. cancernetwork.com In some cases, resistant cells have shown a 3.85-fold higher level of BCR/ABL expression. cancernetwork.com This mechanism can occur independently of or in conjunction with kinase domain mutations. nih.gov

Strategies for Overcoming Resistance in Preclinical Models

To address the challenge of nilotinib resistance, particularly mechanisms that are independent of BCR-ABL mutations, researchers are investigating various strategies in preclinical settings. These approaches primarily involve combining nilotinib with other therapeutic agents or directly targeting the molecular pathways that confer resistance.

Combinatorial Approaches with Other Molecular Targets

Combining nilotinib with drugs that target different signaling pathways has shown promise in preclinical models, often resulting in additive or synergistic effects.

Combination with Other BCR-ABL Inhibitors: Although seemingly counterintuitive, combining nilotinib with imatinib has demonstrated additive to synergistic cytotoxicity in various BCR-ABL-positive cell lines, including those with imatinib-resistant mutations. nih.govstemcell.com This combination was also shown to be at least additive in its antileukemic activity in a murine leukemia model. nih.govstemcell.com The rationale is that such a combination could reduce the emergence of drug-resistant clones. stemcell.com

Targeting the WNT/β-catenin Pathway: The WNT/β-catenin pathway is crucial for the survival of leukemia-initiating cells (LICs), which contribute to relapse. In a mouse model of chronic myelogenous leukemia (CML), combining nilotinib with the WNT/β-catenin inhibitor ICG-001 led to a significant improvement in survival compared to nilotinib monotherapy. 2minutemedicine.com The combination therapy halted cancer proliferation even after treatment was stopped. 2minutemedicine.com Another inhibitor, C82, when used with nilotinib, effectively suppressed the proliferation of primary CML cells from patients. mdpi.com

Immune Checkpoint Blockade: In a murine model of Philadelphia chromosome-positive acute B-cell leukemia (Ph+ B-ALL), combining nilotinib with an anti-PD-L1 antibody dramatically improved the long-term survival of leukemic mice, with approximately 70% of mice surviving long-term. ashpublications.org This effect was dependent on CD4+ T cells, as their depletion completely negated the survival benefit. ashpublications.org The combination therapy was found to clonally expand leukemia-specific CD4+ T cells and reduce their exhaustion markers. ashpublications.org

Combination with Low-Dose Radiation (LDR): In an in vitro model of nilotinib-resistant Ph+ leukemia cells, the addition of LDR significantly reduced drug resistance. plos.org This combination was associated with decreased expression of phosphorylated AKT, suggesting that it overcomes resistance through the AKT pathway. plos.org

Inhibition of Downstream Pathways:

MEK Inhibition: The combination of the MEK inhibitor trametinib (B1684009) with imatinib has been shown to preferentially kill human CML CD34+ cells while sparing normal hematopoietic cells. nih.gov This approach targets the RAS/MEK/ERK pathway, which can be a source of BCR-ABL-independent resistance. nih.govnih.gov

PI3K/mTOR Inhibition: The dual PI3K and mTOR inhibitor NVP-BEZ235, when combined with nilotinib, showed efficacy against BCR-ABL-positive leukemia cells. d-nb.info

Interactive Table: Preclinical Combination Strategies with Nilotinib

| Combination Agent | Target/Mechanism | Preclinical Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Imatinib | BCR-ABL | K562, 32D.p210, KU812 cell lines; Murine leukemia model | Additive to synergistic cytotoxicity; At least additive antileukemic activity in vivo. | nih.gov, stemcell.com, nih.gov |

| ICG-001 | WNT/β-catenin signaling | Mouse model of CML | Halted cancer proliferation and significantly improved survival rate compared to nilotinib alone. | 2minutemedicine.com |

| Anti-PD-L1 Antibody | Immune checkpoint (PD-L1) | Murine model of Ph+ B-ALL | Dramatically improved long-term survival; Effect dependent on CD4+ T cells. | ashpublications.org |

| Low-Dose Radiation | Induces DNA damage; affects signaling | Nilotinib-resistant Ph+ leukemia cells (in vitro) | Significantly reduced drug resistance; Decreased phosphorylated AKT. | plos.org |

| NVP-BEZ235 | PI3K/mTOR | BCR-ABL-positive leukemia cells | Efficacious in combination against leukemia cells. | d-nb.info |

| C82 | β-catenin | Primary CML cells; Murine CML model | Curtailed proliferation of primary CML cells; Significantly boosted survival in mice. | mdpi.com |

Molecular Targeting of Resistance Pathways

This strategy focuses on directly inhibiting the specific molecules or pathways that have been identified as drivers of nilotinib resistance.

Targeting Src Family Kinases: Overexpression of the Src kinase Lyn is a known mechanism of resistance. aacrjournals.org In preclinical studies, the Src kinase inhibitors PP1 and PP2 were able to partially overcome nilotinib resistance. aacrjournals.org Furthermore, dasatinib, which is a dual Bcr-Abl and Src kinase inhibitor, effectively inhibited both BCR-ABL and Lyn phosphorylation and induced apoptosis in a nilotinib-resistant cell line that overexpressed Lyn. aacrjournals.org

Targeting the JAK/STAT Pathway: Since the JAK/STAT pathway is implicated in the survival of quiescent leukemic stem cells, it represents a viable target. nih.gov The combination of the JAK2 inhibitor ruxolitinib (B1666119) with nilotinib has been shown to reduce the number of leukemic stem cells in murine xenografts. nih.gov Another JAK2 inhibitor, BMS-911543, when combined with TKIs, eliminated TKI-insensitive leukemic stem cells, suggesting this dual-targeting strategy could reduce the risk of resistance development. d-nb.info

Targeting Apoptosis and Survival Pathways:

WNT/β-catenin: As mentioned previously, inhibiting the WNT/β-catenin pathway is a key strategy. The use of siRNA to suppress β-catenin expression was found to restore nilotinib sensitivity in cells from patients with the resistant T315I mutation. mdpi.com A combination of a WNT/β-catenin inhibitor and nilotinib synergistically killed CML-resistant cells by decreasing the expression of survivin and other downstream targets. mdpi.com

AKT Pathway: Combination therapy using nilotinib and low-dose radiation was shown to overcome resistance by decreasing the phosphorylation of AKT. plos.org

Interactive Table: Molecular Targets for Overcoming Nilotinib Resistance

| Molecular Target | Therapeutic Strategy | Preclinical Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Lyn Kinase | Inhibition with PP1, PP2, or dasatinib | Nilotinib-resistant K562 cell line | PP1/PP2 partially removed resistance; Dasatinib inhibited phosphorylation and induced apoptosis. | aacrjournals.org |

| JAK2 | Inhibition with ruxolitinib or BMS-911543 | Murine xenografts; BCR-ABL-positive CD34+ cells | Reduced number of leukemic stem cells; Eliminated TKI-insensitive LSCs. | d-nb.info, nih.gov |

| β-catenin | Inhibition with ICG-001, C82, or siRNA | Mouse model of CML; Primary CML cells | Restored nilotinib sensitivity; Improved survival; Curtailed cell proliferation. | 2minutemedicine.com, mdpi.com |

| AKT | Inhibition via combination with low-dose radiation | Nilotinib-resistant Ph+ leukemia cells (in vitro) | Decreased phosphorylation of AKT, overcoming resistance. | plos.org |

Structural Biology and Computational Drug Design Studies of Nilotinib Dihydrochloride Dihydrate

Ligand-Protein Interaction Analysis

Crystallographic Studies of Nilotinib-Kinase Complexes

The three-dimensional structures of nilotinib (B1678881) in complex with its target kinases have been elucidated through X-ray crystallography, providing critical insights into its mechanism of action. A key example is the crystal structure of the human Abelson (Abl) kinase domain in complex with nilotinib (PDB ID: 3CS9), which was determined at a resolution of 2.21 Å. rcsb.org This structural data reveals that nilotinib binds to the inactive conformation of the Abl kinase domain, similar to its predecessor, imatinib (B729). nih.govnih.gov

The crystallographic analysis highlights the specific interactions between nilotinib and the amino acid residues of the kinase's ATP-binding pocket. rcsb.org These detailed structural insights provide a molecular basis for understanding the high potency and selectivity of nilotinib against Bcr-Abl. rcsb.orgnih.gov Furthermore, comparing the crystal structures of nilotinib-Abl and imatinib-Abl complexes helps to explain the differential activity of nilotinib against imatinib-resistant Bcr-Abl mutants. rcsb.org

Interactive Table of Crystallographic Data for Nilotinib-Abl Kinase Complex:

Molecular Dynamics Simulations of Binding Conformations

Molecular dynamics (MD) simulations have been extensively used to investigate the dynamic behavior and stability of nilotinib when bound to its target kinases. These computational studies provide insights that complement the static images offered by crystallography. For instance, MD simulations of the Abl kinase complexed with nilotinib have been performed to characterize the conformational dynamics of the complex. plos.org These simulations have confirmed that nilotinib stabilizes the inactive "DFG-out" conformation of the Abl kinase. plos.org

In a study comparing nilotinib and imatinib, MD simulations showed that three of the four shared hydrogen bonds are more stable in the nilotinib-Abl complex, which supports the higher potency of nilotinib. soton.ac.uk Specifically, the interactions with residues Thr315, Glu286, and Asp381 were found to be more stable with nilotinib. soton.ac.uk

MD simulations have also been employed to study the binding of nilotinib to other proteins. For example, simulations of nilotinib with the c-MYC protein revealed that the complex remained stable over a 100-nanosecond simulation, with the binding of nilotinib leading to a stabilization of the c-MYC protein structure. nih.gov Another study utilized extensive all-atom MD simulations (500 nanoseconds) to investigate the binding of nilotinib to PARP1, demonstrating consistent and stable binding modes. tandfonline.com

Structural Basis for High Affinity Binding to the ATP-Binding Site

The high-affinity binding of nilotinib to the ATP-binding site of the Abl kinase is a result of its specific molecular structure, which was rationally designed to optimize interactions with the target. nih.gov Nilotinib, a phenylamino-pyrimidine derivative, was developed based on the structure of the imatinib-Abl complex. nih.gov The design aimed to fill the ATP-binding site more efficiently by capitalizing on its lipophilic nature. nih.gov

Key structural features of nilotinib contribute to its high affinity. It maintains the crucial hydrogen bonds that are also formed by imatinib, but incorporates alternative binding groups that lead to a more snug fit within the binding pocket. nih.gov The trifluoromethyl group on the phenyl ring and the imidazole (B134444) ring of nilotinib are key modifications that enhance its binding affinity compared to imatinib. nih.gov

Solution NMR studies have substantiated the binding mode of nilotinib, confirming that it, like imatinib, stabilizes the inactive conformation of the ABL kinase where the activation loop is folded into the ATP binding site. nih.govresearchgate.net This is in contrast to other inhibitors like dasatinib, which bind to the active conformation. nih.gov The combination of hydrophobic interactions and specific hydrogen bonds leads to the potent and selective inhibition of the Bcr-Abl kinase by nilotinib. nih.gov

Rational Drug Design Approaches

Design Principles Based on Abl-Imatinib Complex Structure

The development of nilotinib is a prime example of rational drug design, heavily guided by the structural understanding of the Abl kinase in complex with the first-generation inhibitor, imatinib. nih.gov Researchers utilized the crystal structure of the Abl-imatinib complex to identify opportunities for improving potency and overcoming imatinib resistance. nih.govmdpi.com The principle was to design a molecule that would bind to the same inactive conformation of the Abl kinase as imatinib but with a higher affinity and the ability to inhibit a wider range of imatinib-resistant mutants. nih.gov

The design of nilotinib involved modifying the imatinib scaffold to optimize interactions within the ATP-binding pocket. nih.gov This led to a phenylamino-pyrimidine derivative that retains the key binding interactions of imatinib while introducing new features for enhanced affinity. nih.gov This structure-based design approach resulted in nilotinib being approximately 20-fold more potent than imatinib in inhibiting the Bcr-Abl kinase. plos.org

Computational Modeling for Predicting Binding Modes

Computational modeling has played a significant role in understanding and predicting the binding modes of nilotinib. Molecular docking simulations, a key computational technique, have been used to predict the orientation and interactions of nilotinib within the binding pockets of its targets. For instance, docking studies of nilotinib into a homology model of human P-glycoprotein (P-gp) predicted its binding site and key interacting residues. nih.govresearchgate.net

Furthermore, pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted on nilotinib and its analogs. nih.govacs.org These models help to identify the essential chemical features of the molecule that are crucial for its inhibitory activity against targets like Bcr-Abl kinase as well as its interactions with transporters like P-gp and ABCG2. nih.govacs.org By understanding these features, it is possible to computationally screen for or design new molecules with improved properties, such as higher target specificity and reduced interaction with efflux transporters. nih.gov

Binding affinity predictions from computational models, such as those using Autodock Vina, have shown nilotinib to be a potent inhibitor of P-gp, with a predicted binding affinity similar to that of paclitaxel (B517696). nih.gov These computational approaches are invaluable for elucidating the mechanisms of action and for the rational design of next-generation inhibitors.

Synthetic Methodologies and Advanced Characterization for Nilotinib Dihydrochloride Dihydrate Research

Synthetic Pathways to Nilotinib (B1678881) and its Salts

The synthesis of nilotinib, a second-generation tyrosine kinase inhibitor, involves multi-step processes that have been optimized for efficiency and yield. These pathways typically culminate in the formation of the nilotinib free base, which can then be converted to various salt forms, including the dihydrochloride (B599025) dihydrate.

Key Coupling Reactions and Intermediate Synthesis

The core structure of nilotinib is assembled through key coupling reactions, primarily amide bond formation and carbon-nitrogen bond-forming reactions. A common strategy involves the reaction of two key intermediates: 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline and 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. asianpubs.orggoogle.com

Several synthetic routes have been described in the literature, often varying in the coupling reagents and reaction conditions used. One approach involves the condensation of 4-methyl-3-nitrobenzoic acid with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine to form an amide intermediate. asianpubs.org This is followed by the reduction of the nitro group to an amine. asianpubs.org

Another key transformation is the construction of the pyrimidinyl-amine linkage. This can be achieved by reacting an appropriate aniline (B41778) derivative with a pyrimidine (B1678525) compound. For instance, a Buchwald-Hartwig amination has been utilized for the coupling of an amine with a halogenated pyrimidine. researchgate.net

The final amide bond formation between the two principal intermediates can be facilitated by various coupling agents. Thionyl chloride in N-methylpyrrolidone (NMP) has been used to activate the carboxylic acid for reaction with the aniline derivative. google.comchemicalbook.com Other coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and diethyl cyanophosphonate have also been employed. google.comgoogle.com

The synthesis of the key intermediate, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, is often achieved by the reaction of 3-acetylpyridine (B27631) with N,N-dimethylformamide dimethylacetal. researchgate.net This intermediate is then reacted with guanidine (B92328) to form the 2-aminopyrimidine (B69317) ring system. researchgate.net

The table below summarizes some of the key intermediates in nilotinib synthesis.

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline | C11H10F3N3 | Aniline component for the final amide coupling. asianpubs.orggoogle.com |

| 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | C17H14N4O2 | Carboxylic acid component for the final amide coupling. asianpubs.orggoogle.com |

| 4-Methyl-3-nitrobenzoyl chloride | C8H6ClNO3 | Activated carboxylic acid derivative for amide bond formation. asianpubs.org |

| 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one | C10H12N2O | Precursor for the 4-(pyridin-3-yl)pyrimidine (B11918198) moiety. asianpubs.org |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | C9H8N4 | Core pyrimidine structure. researchgate.net |

Derivatization Strategies for Analogues

To explore structure-activity relationships and develop new kinase inhibitors, various derivatization strategies for nilotinib analogues have been pursued. mdpi.comnih.gov These strategies often focus on modifying specific parts of the nilotinib molecule.

One common approach involves replacing the trifluoromethyl group with other substituents to probe its role in binding and selectivity. nih.gov For example, analogues with a proton, fluorine, or methyl group in place of the trifluoromethyl group have been synthesized and evaluated. nih.gov

Another strategy focuses on modifying the pyrimidine ring and its substituents. Analogues have been created by altering the groups attached to the pyrimidine to investigate their impact on kinase inhibition. mdpi.com The synthesis of these analogues often follows similar coupling strategies as the parent nilotinib, utilizing appropriately modified intermediates. nih.gov For instance, different aniline fragments can be coupled with the carboxylic acid core to produce a library of analogues. nih.gov The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been reported for the synthesis of such analogues. nih.gov

Polymorphism and Solid-State Chemistry

Nilotinib dihydrochloride can exist in various solid-state forms, including different crystalline polymorphs and solvates, which can have distinct physicochemical properties. google.com

Characterization of Crystalline Forms (e.g., Dihydrate Form A, Monohydrate Forms B and C, Amorphous)

Several crystalline forms of nilotinib hydrochloride have been identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). europa.euhumanjournals.comjustia.com

Dihydrate Form A: This form is characterized as a dihydrate. europa.eueuropa.eu It has been described as having a variable hydration state. humanjournals.com One patent discloses a nilotinib dihydrochloride dihydrate characterized by PXRD peaks at 7.18, 14.32, 23.34, and 27.62 ±0.2° 2θ and DSC endothermic peaks at approximately 107°C and 251°C. google.comgoogle.comjustia.comgoogle.com

Monohydrate Form B: This is a monohydrate form and is considered the most stable crystalline form. europa.eueuropa.eu It exhibits the least hygroscopic behavior among the crystalline forms A, B, and C. europa.eu

Monohydrate Form C: This is another monohydrate form that can be obtained after desolvation of different solvates. europa.eueuropa.eu

Amorphous Form: An amorphous form of nilotinib has also been reported. europa.eu The generation of amorphous nilotinib can be influenced by the pH during precipitation. mdpi.com